molecular formula C33H22N8Na4O15S4 B12406781 Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate

Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate

Cat. No.: B12406781
M. Wt: 990.8 g/mol
InChI Key: ZXRQHEAKVNYRIS-UHFFFAOYSA-J
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Description

Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the diazotization of 2-amino-8-oxido-6-sulfonaphthalen-1-yl. This intermediate is then coupled with 3-sulfoanilino to form the diazenyl compound. The final product is obtained by further coupling with 4-oxidonaphthalene-2-sulfonate under controlled conditions.

Industrial Production Methods

Industrial production typically involves large-scale batch processes where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of advanced reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the amino and hydroxyl groups.

    Reduction: Reduction reactions can occur at the diazenyl linkages, leading to the formation of amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, zinc dust.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Introduction of halogen, alkyl, or other functional groups.

Scientific Research Applications

Chemistry

The compound is used as a dye in various chemical processes, including staining and labeling. Its stability and intense color make it suitable for use in analytical chemistry.

Biology

In biological research, it is used as a staining agent for tissues and cells. Its ability to bind to specific biological molecules makes it useful in histology and cytology.

Medicine

The compound has potential applications in medical diagnostics, particularly in imaging and diagnostic assays. Its ability to bind to specific biomolecules can be leveraged for targeted imaging.

Industry

In the textile industry, it is used as a dye for fabrics. Its stability and resistance to fading make it a preferred choice for high-quality textiles.

Mechanism of Action

The compound exerts its effects primarily through its ability to bind to specific molecules. The diazenyl groups facilitate binding to various substrates, while the sulfonate groups enhance solubility and stability. The molecular targets include proteins, nucleic acids, and other biomolecules, allowing for a wide range of applications.

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium (6Z)-4-amino-6-({4’-[(2E)-2-(8-amino-1-oxo-5,7-disulfonato-2(1H)-naphthalenylidene)hydrazino]-3,3’-dimethoxy-4-biphenylyl}hydrazono)-5-oxo-5,6-dihydro-1,3-naphthalenedisulfonate
  • Tetrasodium (3E)-6-amino-4-oxo-3-({7-sulfinato-4-[(E)-(4-sulfonatophenyl)diazenyl]-1-naphthyl}hydrazono)-3,4-dihydro-2,7-naphthalenedisulfonate

Uniqueness

The unique combination of diazenyl and sulfonate groups in Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate provides it with exceptional stability and intense coloration, making it superior to other similar compounds in terms of performance and application versatility.

Properties

Molecular Formula

C33H22N8Na4O15S4

Molecular Weight

990.8 g/mol

IUPAC Name

tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate

InChI

InChI=1S/C33H26N8O15S4.4Na/c34-21-5-1-15-9-19(57(45,46)47)13-25(42)29(15)31(21)40-38-23-7-3-17(11-27(23)59(51,52)53)36-33(44)37-18-4-8-24(28(12-18)60(54,55)56)39-41-32-22(35)6-2-16-10-20(58(48,49)50)14-26(43)30(16)32;;;;/h1-14,42-43H,34-35H2,(H2,36,37,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4

InChI Key

ZXRQHEAKVNYRIS-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)O)[O-])N=NC3=C(C=C(C=C3)NC(=NC4=CC(=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)[O-])S(=O)(=O)[O-])N)S(=O)(=O)O)[O-])S(=O)(=O)O)N.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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